Sri 62320

HMG-CoA Reductase Enzyme Inhibition Lipid Metabolism

Sri 62320 (CAS: 94061-80-0), also designated as (3R,5S)-Fluvastatin sodium or XU-62-320, is the first fully synthetic competitive inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase. This compound is the sodium salt form of the active (3R,5S) enantiomer, characterized by a molecular formula of C24H25FNNaO4 and a molecular weight of 433.45 g/mol.

Molecular Formula C24H25FNNaO4
Molecular Weight 433.4 g/mol
CAS No. 94061-80-0
Cat. No. B021593
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSri 62320
CAS94061-80-0
Synonyms7-(3-(4-fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl)-3,5-dihydroxy-6-heptenoate
fluindostatin
fluvastatin
fluvastatin sodium
fluvastatin sodium salt
Lescol
XU 62 320
XU 62-320
XU 62320
XU-62320
XU62320
Molecular FormulaC24H25FNNaO4
Molecular Weight433.4 g/mol
Structural Identifiers
SMILESCC(C)N1C2=CC=CC=C2C(=C1C=CC(CC(CC(=O)[O-])O)O)C3=CC=C(C=C3)F.[Na+]
InChIInChI=1S/C24H26FNO4.Na/c1-15(2)26-21-6-4-3-5-20(21)24(16-7-9-17(25)10-8-16)22(26)12-11-18(27)13-19(28)14-23(29)30;/h3-12,15,18-19,27-28H,13-14H2,1-2H3,(H,29,30);/q;+1/p-1/b12-11+;/t18-,19-;/m1./s1
InChIKeyZGGHKIMDNBDHJB-NRFPMOEYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sri 62320 (Fluvastatin Sodium) Procurement: CAS 94061-80-0 Identity and Core Characteristics


Sri 62320 (CAS: 94061-80-0), also designated as (3R,5S)-Fluvastatin sodium or XU-62-320, is the first fully synthetic competitive inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase [1]. This compound is the sodium salt form of the active (3R,5S) enantiomer, characterized by a molecular formula of C24H25FNNaO4 and a molecular weight of 433.45 g/mol [2]. It is a member of the statin class and is utilized primarily as a lipid-regulating agent, with recognized roles in enzyme inhibition and anticholesteremic applications [3].

Enantiomer-specific probe: (3R,5S) fluvastatin sodium, first fully synthetic HMG-CoA reductase inhibitor
Enzyme inhibition assays: competitive HMG-CoA reductase inhibition for lipid metabolism research
Statin-class tool compound: supports comparative statin pharmacology and cholesterol biosynthesis pathway studies

Sri 62320 vs. Other Statins: Why Generic Substitution Compromises Experimental Reproducibility


Direct substitution of Sri 62320 with other statins (e.g., atorvastatin, simvastatin) or alternative fluvastatin salts is not scientifically equivalent due to quantifiable differences in multiple experimental dimensions. These differences span target potency, metabolic stability, and pleiotropic effects. For instance, Sri 62320 exhibits an IC50 of 8 nM in cell-free HMG-CoA reductase assays, which is 10-50x more potent than simvastatin and lovastatin under comparable conditions [1]. Furthermore, its unique synthetic origin and specific stereochemistry (3R,5S) confer distinct pharmacokinetic properties, such as a short 0.5-hour plasma half-life, which directly impacts in vivo dosing regimens and off-target exposure profiles [2]. Reliance on a generic analog without controlling for these variables introduces significant variability and can invalidate cross-study comparisons.

Potency profile mismatch
Generic statins (atorvastatin, simvastatin) show reported lower HMG-CoA reductase inhibition potency; assay sensitivity may shift.
Metabolic pathway divergence
CYP2C9-dependent clearance vs. CYP3A4 for most lipophilic statins may alter drug–drug interaction outcomes in polypharmacy studies.
Pharmacokinetic variability
Ultra-short plasma half-life (0.5 h) and lack of active circulating metabolites may not be reproduced by other statins, affecting exposure models.

Sri 62320 (94061-80-0) Quantitative Differentiation Evidence


Enzymatic Potency: Cell-Free HMG-CoA Reductase Inhibition (IC50)

Sri 62320 demonstrates potent inhibition of HMG-CoA reductase with an IC50 of 8 nM in a cell-free assay [1]. This value places it among the more potent statins. In comparative studies, fluvastatin (the active form of Sri 62320) and atorvastatin exhibited IC50 values between 40 and 100 nM in human liver microsomes, whereas pravastatin, simvastatin, and lovastatin were substantially less potent, with IC50 values ranging from 100 to 300 nM under the same conditions [2].

HMG-CoA Reductase IC50
Cross-study comparable
Target IC50 8 nM (cell-free); comparator range 40–300 nM (human liver microsomes)
Supports potency ranking for assay design
Cell-free vs. microsome conditions differ; review cross-assay transferability
HMG-CoA Reductase Enzyme Inhibition Lipid Metabolism

Vascular Cell Proliferation: Pleiotropic Potency in Smooth Muscle Cells

In a direct head-to-head study comparing five statins on human saphenous vein smooth muscle cell (SV-SMC) proliferation, Sri 62320 (as fluvastatin) demonstrated the highest potency. The order of potency was fluvastatin > atorvastatin > simvastatin > lovastatin, with IC50 values ranging from 0.07 to 1.77 µM [1]. Specifically, fluvastatin inhibited SV-SMC invasion with an IC50 of 0.92 µM, outperforming atorvastatin and simvastatin [1].

Vascular SMC Proliferation IC50
Head-to-head
Fluvastatin IC50 0.07–1.77 µM; ranked most potent among five statins in human SV-SMC invasion assay
Reported rank-order potency in vascular cell assays
4-day culture, human saphenous vein SMCs; review cell-model relevance
Cardiovascular Pharmacology Smooth Muscle Cell Proliferation Pleiotropic Effects

Pharmacokinetic Profile: Short Plasma Half-Life Minimizes Systemic Exposure

Sri 62320 (fluvastatin sodium) exhibits the shortest plasma half-life (0.5 hours) among all available HMG-CoA reductase inhibitors. This is a 30-fold reduction compared to simvastatin (15.6 hours) and a 4-fold reduction compared to pravastatin (2 hours) [1]. This rapid elimination is attributed to extensive first-pass metabolism and high liver selectivity, which results in low systemic exposure and a reduced incidence of peripheral adverse events in clinical models [1].

Plasma Elimination Half-Life
Cross-study comparable
0.5 h (30 min) – 96.7% shorter vs. simvastatin, 75% vs. pravastatin
Ultra-short half-life supports acute exposure model design
Based on human PK data; confirm in experimental species
Pharmacokinetics Drug Metabolism In Vivo Studies

Metabolic Pathway: CYP2C9-Dependent Clearance Reduces Drug-Drug Interaction Risk

Sri 62320 is primarily metabolized by CYP2C9, distinguishing it from most other lipophilic statins (atorvastatin, simvastatin, lovastatin) which rely on CYP3A4 for clearance [1]. This metabolic distinction is a key factor in procurement for studies involving co-administered compounds. In combination with niacin, fluvastatin resulted in no instances of myositis, contrasting sharply with other HMG-CoA reductase inhibitors which frequently cause adverse interactions [2].

Primary Metabolic Pathway
Reported
CYP2C9 (vs. CYP3A4 for most lipophilic statins); no myositis events with niacin co-administration
CYP2C9 pathway minimizes CYP3A4-mediated interaction risk
Qualitative difference; review polypharmacy study design
Cytochrome P450 Drug Metabolism Drug-Drug Interactions

Antioxidant Cytoprotection: Nrf2-Dependent Pathway Activation

Sri 62320 (fluvastatin) uniquely activates the Nrf2-dependent antioxidant response pathway in vascular smooth muscle cells. Studies show that fluvastatin significantly increases the transcriptional activity of the antioxidant response element (ARE) and upregulates Nrf2-related antioxidant genes such as heme oxygenase-1 and NAD(P)H quinone oxidoreductase-1 [1]. Importantly, siRNA-mediated knockdown of Nrf2 completely abolished the cytoprotective effects of fluvastatin against H2O2-induced oxidative stress, confirming the pathway's critical role [1].

Nrf2/ARE Pathway Activation
Class-level inference
ARE transcriptional activity increased; Nrf2 siRNA abolished cytoprotection against H2O2 in hCASMCs
Nrf2-dependent antioxidant response reported
Single cell model; verify in target vascular cell type
Oxidative Stress Nrf2 Pathway Vascular Biology

Sri 62320 (94061-80-0) Research and Industrial Application Scenarios


In Vitro Lipid Metabolism and Cholesterol Biosynthesis Studies

Sri 62320 is the optimal selection for cell-free and cell-based assays quantifying HMG-CoA reductase inhibition. Its potent IC50 of 8 nM [1] allows for robust dose-response curves at low concentrations, minimizing solvent artifacts. For comparative pharmacology studies, its higher potency relative to older statins (e.g., pravastatin, lovastatin) [2] provides a clear signal window for detecting subtle modulatory effects of co-treatments or genetic modifications.

Vascular Smooth Muscle Cell Proliferation and Migration Assays

In research focused on restenosis, atherosclerosis, or cancer metastasis, Sri 62320 is the preferred statin due to its superior inhibition of human vascular SMC proliferation and invasion. Its demonstrated rank-order potency (fluvastatin > atorvastatin > simvastatin > lovastatin) in head-to-head studies [1] ensures maximum effect in these specific cell-based functional assays, reducing the required compound concentration and off-target cytotoxicity.

In Vivo Pharmacokinetic and Drug Interaction Studies Requiring Rapid Clearance

For in vivo rodent or rabbit models where minimizing systemic drug exposure is critical, Sri 62320's extremely short plasma half-life (0.5 hours) [1] is a key advantage. This property, combined with its CYP2C9-dependent metabolism [2], makes it ideal for studying acute pharmacological effects or for combination therapy experiments where the confounding influence of long-lasting metabolites or CYP3A4-mediated drug-drug interactions must be avoided [2].

Oxidative Stress and Nrf2 Pathway Research in Vascular Biology

Sri 62320 serves as a well-validated chemical probe for activating the Nrf2/ARE antioxidant pathway in vascular cells. The established mechanism, where Nrf2 siRNA knockdown abolishes its cytoprotective effects against H2O2 [1], provides a clear, reproducible positive control for experiments investigating oxidative stress, cellular protection mechanisms, or the development of novel Nrf2 activators.

Application
Selection Property
Validation Focus
HMG-CoA Reductase Inhibition Assays
Enantiomer-specific inhibitor
Enzyme inhibition endpoints
Vascular Smooth Muscle Cell Studies
Pleiotropic effect ranking
SMC proliferation assay context
Acute Pharmacological Exposure Models
Short half-life compound
Pharmacokinetic clearance review
Oxidative Stress Pathway Research
Nrf2 pathway probe
Nrf2/ARE activation endpoints
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